

2-Bromopyrene molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromopyrene

Cat. No.: B1587533

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Experimental Protocols

Detailed methodologies for the synthesis of **2-Bromopyrene** are provided below, reflecting common synthetic routes.

Method 1: Bromination of 4,5,9,10-Tetrahydropyrene

This method involves the bromination of 4,5,9,10-tetrahydropyrene followed by dehydrogenation.

Step 1: Synthesis of 2-Bromo-4,5,9,10-tetrahydropyrene

- Dissolve 4,5,9,10-tetrahydropyrene (5 mmol) in 10 mL of dimethylformamide (DMF).
- Add a solution of bromine (5 mmol) in 10 mL of DMF dropwise over 2 hours at room temperature.
- Stir the resulting solution for an additional 4 hours at room temperature.
- Pour the reaction mixture into cold water and stir overnight.
- Collect the precipitate by filtration and dry it.
- Purify the crude product by chromatography on a short column of Florisil to yield 2-bromo-4,5,9,10-tetrahydropyrene.

Step 2: Dehydrogenation to **2-Bromopyrene**

- Dissolve the 2-bromo-4,5,9,10-tetrahydropyrene (5 mmol) and o-chloranil (12.5 mmol) in 100 mL of dry benzene.
- Heat the solution at reflux for 24 hours.
- Cool the solution and pour it onto a column of neutral alumina (activity I).
- Elute the column with petroleum ether to yield **2-Bromopyrene**.

Method 2: From 2-Pyreneboronic acid pinacol ester

This procedure utilizes a copper-catalyzed bromination of a pyreneboronic acid ester.

- Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.00 mmol) in a mixture of methanol and tetrahydrofuran (60 mL, 3:1 v/v).
- Add a solution of copper(II) bromide (10.00 mmol) in 30 mL of water to the mixture.
- Stir the reaction mixture overnight at 90 °C under a nitrogen atmosphere.
- Filter the resulting product and wash it successively with water, diethyl ether, and hexane.
- The obtained precipitate can be further purified by crystallization from hot hexane to yield **2-Bromopyrene**.

Method 3: Diazotization of 1-Amino-2-bromopyrene

This synthetic route involves the deamination of an amino-bromopyrene precursor.

Step 1: Diazotization

- Add 1-amino-**2-bromopyrene** (0.5 mol) to a sulfuric acid solution (containing 1 mol of sulfuric acid) in a 1000 mL reaction bottle and stir for 30 minutes to dissolve.
- Cool the solution to 0-5 °C. Solids may separate out at this stage.
- Dropwise, add an aqueous solution of sodium nitrite (containing 0.5 mol of sodium nitrite), ensuring the temperature does not exceed 5 °C.

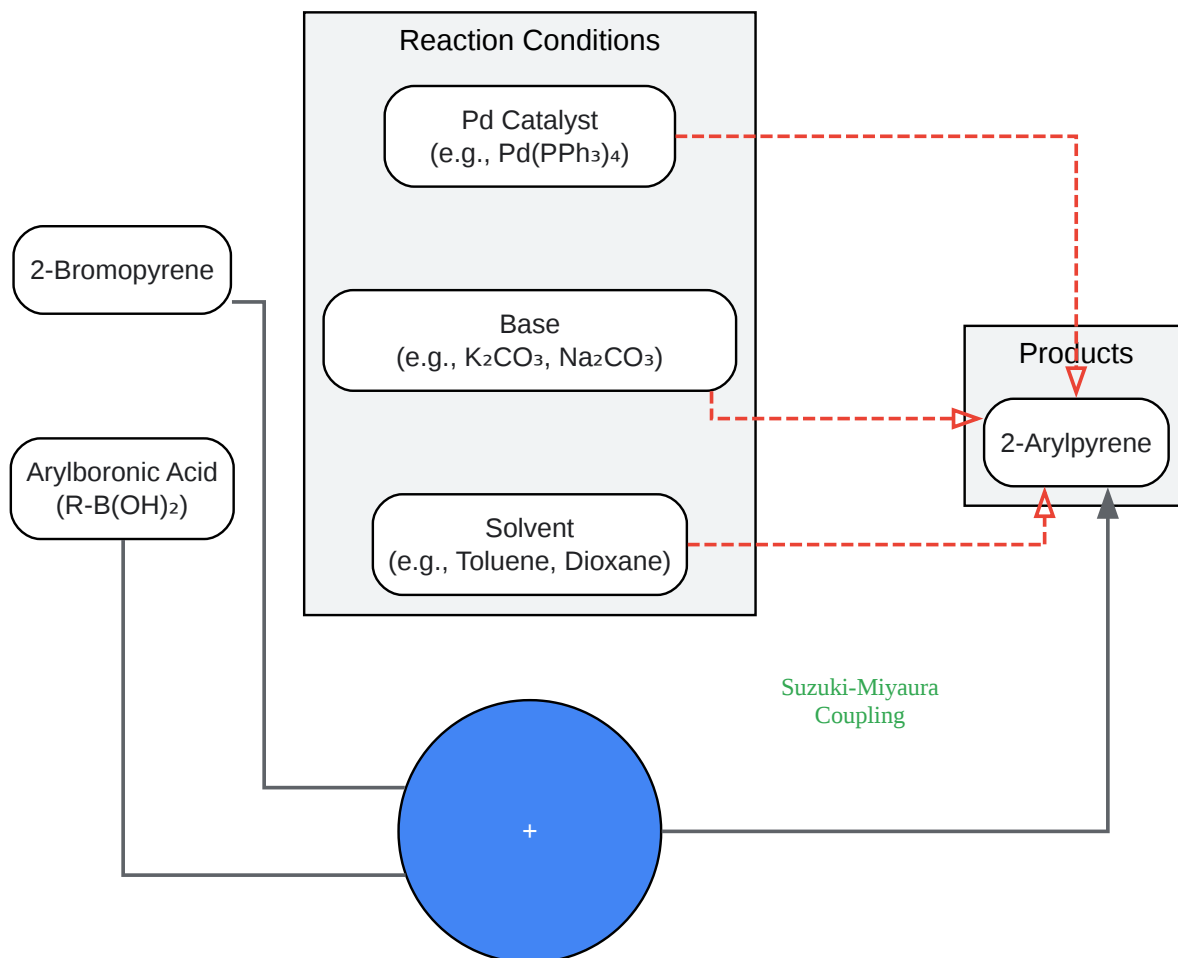
- After the addition is complete, the reaction system should become clear. Stir for an additional 30 minutes at 0-5 °C to obtain a diazonium salt solution.

Step 2: Deamination and Purification

- Cool an aqueous solution of hypophosphorous acid to 0-5 °C.
- Drip the previously prepared diazonium salt solution into the cold hypophosphorous acid solution.
- Allow the reaction to proceed at 0-5 °C for 30 minutes.
- Filter the mixture and dry the obtained filter cake to get the crude **2-Bromopyrene** product.
- For purification, add the crude product to ethyl acetate (1.5-2.5 times the weight of the crude product), heat to reflux, and then cool to 20 ± 2 °C to induce crystallization.
- Filter the solution and dry the crystals to obtain pure **2-Bromopyrene**.

Reaction Pathways and Workflows

2-Bromopyrene is a valuable building block in organic synthesis, particularly in cross-coupling reactions to form more complex polycyclic aromatic structures. The Suzuki-Miyaura coupling is a prominent example of its application.



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